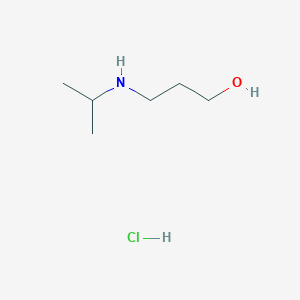
3-(Isopropylamino)-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropylamino)-1-propanol hydrochloride: is an organic compound that belongs to the class of aliphatic amines. It is a colorless, hygroscopic solid that is highly soluble in water. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylamino)-1-propanol hydrochloride typically involves the reaction of isopropylamine with 3-chloropropanol. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of ion exchange resins during the purification process helps in achieving the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Isopropylamino)-1-propanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Isopropylamino)-1-propanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: In biological research, this compound is used to study the effects of aliphatic amines on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. It is also used in the development of drugs for treating cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-(Isopropylamino)-1-propanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors and activating them. This leads to the activation of G-protein coupled receptors, resulting in the exchange of GDP for GTP on the alpha subunit of the G-protein. The activated alpha subunit then dissociates from the beta and gamma subunits, leading to downstream signaling events that result in physiological effects such as increased heart rate and bronchodilation .
Comparación Con Compuestos Similares
Isopropylamine: A simple aliphatic amine used in the synthesis of various chemicals.
Isoproterenol: A beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Propanolamine: An intermediate used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: 3-(Isopropylamino)-1-propanol hydrochloride is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the synthesis of complex molecules. Additionally, its role as a beta-adrenergic agonist provides it with significant pharmacological importance .
Propiedades
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)7-4-3-5-8;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKLBNLPWBZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2475895.png)
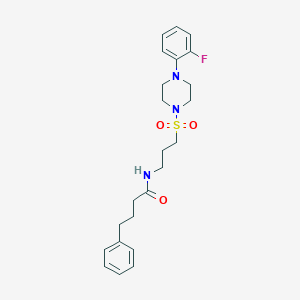
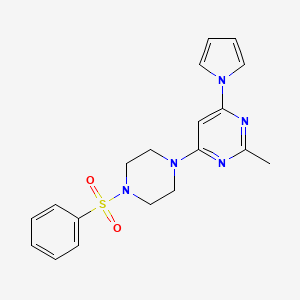
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)

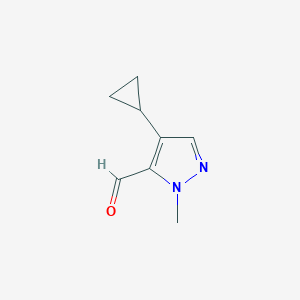

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2475911.png)
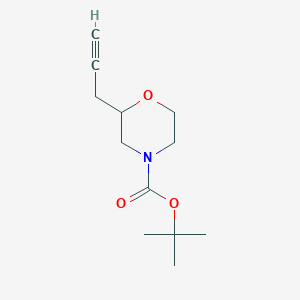

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
